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1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde

Catalog No.
S6509094
CAS No.
2758004-20-3
M.F
C12H14O2
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbald...

CAS Number

2758004-20-3

Product Name

1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde

IUPAC Name

1,1-dimethyl-3,4-dihydroisochromene-6-carbaldehyde

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C12H14O2/c1-12(2)11-4-3-9(8-13)7-10(11)5-6-14-12/h3-4,7-8H,5-6H2,1-2H3

InChI Key

SDZNFVTWTUULDV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCO1)C=C(C=C2)C=O)C

1,1-Dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde is a heterocyclic organic compound characterized by its unique benzopyran structure, which consists of a fused benzene and pyran ring. The presence of the aldehyde functional group at the 6-position and two methyl groups at the 1-position contributes to its distinct chemical properties. This compound has garnered interest in various fields due to its potential biological activities and applications in organic synthesis.

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The aldehyde can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The compound can undergo electrophilic aromatic substitution due to the reactivity of the benzene ring, allowing for the introduction of various substituents.

These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.

1,1-Dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde exhibits notable biological activities. It has been studied for its potential as an antioxidant and anti-inflammatory agent. Compounds with similar structures have been shown to interact with various biological targets, including enzymes and receptors, influencing cellular signaling pathways. Its unique arrangement of functional groups may confer distinct pharmacological properties compared to other benzopyran derivatives.

Several methods exist for synthesizing 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde:

  • Cyclization of Precursors: The synthesis often begins with the cyclization of suitable precursors under acidic or basic conditions to form the benzopyran ring.
  • Functional Group Introduction: Subsequent reactions introduce the aldehyde and methyl groups through specific reagents and conditions.
  • Purification: Techniques such as crystallization and chromatography are employed to purify the final product.

Industrial production may utilize optimized reaction conditions to maximize yield and purity .

This compound has several applications:

  • Pharmaceuticals: It serves as an intermediate in drug synthesis due to its potential therapeutic properties.
  • Organic Synthesis: Its unique structure makes it a valuable building block in organic chemistry for creating more complex molecules.
  • Research: It is used in studies investigating biological mechanisms and interactions due to its reactivity and biological activity.

Interaction studies have shown that 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde can bind to specific enzymes or receptors, modulating their activity. These interactions may lead to alterations in gene expression or cellular signaling pathways, which are crucial for understanding its potential therapeutic effects .

Several compounds share structural similarities with 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde:

Compound NameStructureNotable Features
3,4-Dihydro-2H-1-benzopyran-2-carboxylic acidStructureContains a carboxylic acid group; used as an intermediate in drug synthesis.
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-oneStructureHydroxyl and methyl groups; known for antioxidant properties.
3-MethylisocoumarinStructureExhibits antimicrobial activity; structurally related but lacks aldehyde functionality.

Uniqueness: The unique arrangement of functional groups in 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde distinguishes it from these similar compounds. Its specific chemical reactivity and biological properties may offer advantages in pharmaceutical applications compared to its counterparts .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

190.099379685 g/mol

Monoisotopic Mass

190.099379685 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-25-2023

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